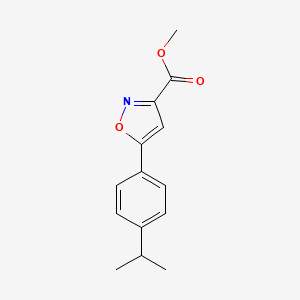![molecular formula C13H17N B2382854 3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287281-03-0](/img/structure/B2382854.png)
3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine” is a compound with the molecular formula C13H17N and a molecular weight of 187.286. It is a derivative of bicyclo[1.1.1]pentane (BCP), a class of compounds that have been demonstrated to be bioisosteres of the phenyl ring . BCPs are being used in drug discovery by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc .
Molecular Structure Analysis
The molecular structure of “3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine” is based on the BCP core, which is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . This structure generally offers high passive permeability, high water solubility, and improved metabolic stability .Chemical Reactions Analysis
The chemical reactions involving BCPs often involve the release of strain. For instance, a general strategy has been developed where spring-loaded, strained C−C and C−N bonds react with amines to allow for the “any-stage” installation of small, strained ring systems . This includes the stereospecific strain-release “cyclopentylation” of amines, alcohols, thiols, carboxylic acids, and other heteroatoms .Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-ethylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-10-5-3-4-6-11(10)12-7-13(14,8-12)9-12/h3-6H,2,7-9,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOGMVOOQTZFLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C23CC(C2)(C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-bromophenyl)-2,5-diphenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2382780.png)


![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)
![4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid](/img/structure/B2382785.png)
![1-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B2382786.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2382787.png)
![6-Iodoimidazo[1,2-A]pyridin-2-amine](/img/structure/B2382789.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-isopropoxypropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2382790.png)

![N-(cyanomethyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2382792.png)
![2-Amino-4-(4-ethoxy-3-methoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2382793.png)